molecular formula C13H13N3O B578331 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile CAS No. 1272756-16-7

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

Cat. No.: B578331
CAS No.: 1272756-16-7
M. Wt: 227.267
InChI Key: IROLGSVICKCBJQ-UHFFFAOYSA-N
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Description

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a quinazoline core fused with a cyclopentane ring, and it contains both a carbonitrile and a ketone functional group. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclic cyclopentane ring. The final steps involve the incorporation of the carbonitrile and ketone functional groups under controlled conditions. Specific reagents and catalysts, such as organocatalysts, are often employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The quinazoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the active sites of target proteins . Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile is unique due to its combination of a quinazoline core, spirocyclic cyclopentane ring, and the presence of both carbonitrile and ketone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-3-5-10-11(9)12(17)16-13(15-10)6-1-2-7-13/h3-5,15H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROLGSVICKCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134884
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-16-7
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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